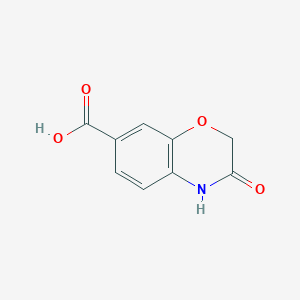

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Übersicht

Beschreibung

Enantiopure Synthesis and Derivatives

The efficient synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate has been developed, utilizing RuPhos Palladacycle as a catalyst. This method provides direct access to a variety of dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids with complete retention of enantiopurity. These acids are not only significant as unnatural amino acids but also serve as key precursors for benzoxazinyl oxazolidinones, which are important compounds in their own right .

Regiocontrolled Ring Transformations

Optically active 1,4-benzoxazinones and 1,5-benzoxazepinones have been synthesized through regiocontrolled ring transformations of oxirane carboxylic acids and esters with aromatic o-hydroxyarylamines. The reaction conditions determine the transformation of oxirane carboxamides into either 2,3-dihydro-4H-1,4-benzoxazin-3-ones or 3-hydroxy-2,3-dihydro-5H-1,5-benzoxazepin-4-ones .

Molecular Structure Elucidation

The molecular structure of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates has been established through X-ray analysis and NMR correlation spectroscopy. These compounds were obtained by reacting ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane .

Serotonin-3 Receptor Antagonists

A new class of potent serotonin-3 (5-HT3) receptor antagonists has been synthesized, with derivatives showing significant antagonistic activity. The structure-activity relationships indicate that methyl and chloro substituents at specific positions enhance the activity. One compound, in particular, demonstrated high affinity for the 5-HT3 receptor and was effective against cisplatin-induced emesis in dogs .

Pentacyclic Condensation Product

A pentacyclic condensation product has been synthesized from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. The structure was confirmed by X-ray analysis, and the compound was obtained through a series of reactions including esterification, reduction, and hydrolysis .

Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists

A novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives have been developed as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor. These compounds have shown promise in anti-thrombotic and cardiovascular treatments without causing hypotensive side effects .

Isoindolobenzoxazine Structures

The synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids has been described, resulting from the hydrolysis of their corresponding esters. The use of aromatic aldehydes and ketones with an ortho-carboxy-function led to the formation of isoindolobenzoxazine structures .

Nitro-substituted Derivatives

Nitro-substituted derivatives of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid have been prepared and structurally confirmed by various spectroscopic methods. These compounds were synthesized through a sequence of reactions starting from 4-hydroxy-3-nitrobenzoic acid .

Cycloaddition and Esterification

The reaction of o-aminophenol with maleic anhydrides has led to the formation of 3-oxo-1,4-benzoxazines through a facile cycloaddition and esterification process. The formation of these compounds is discussed in terms of the formation of an isomaleimide type intermediate9.

Tandem Palladium-catalyzed Oxidative Aminocarbonylation-cyclization

A new synthesis route for 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been established through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines. This method exhibits significant stereoselectivity, with the Z isomers being formed preferentially or exclusively10.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its derivatives have been extensively researched for their unique chemical properties, leading to various applications in scientific research. The compound's derivatives have been synthesized through different chemical reactions, exhibiting a range of chemical behaviors based on their structural modifications.

The synthesis of specific derivatives like 5,7a,13,13b-tetramethyl-2,10-dinitro-5a,7,7a,13,13a,13b-hexahydro-5H-[1,4]benzoxazino[3′,2′:4,5]pyrano[3,2-b][1,4]benzoxazine has been documented, showcasing the compound's ability to undergo complex chemical transformations. This synthesis involves the preparation of a mixed anhydride, followed by reduction, highlighting the compound's potential in synthetic organic chemistry (Ilaš et al., 2008).

Research has also focused on the synthesis of various 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids from hydrogen carbonate hydrolysis of their corresponding esters. These compounds have been prepared by condensation of salicylamide with different aldehydes and ketones, demonstrating the versatility of the compound in generating diverse chemical structures with potential applications in materials science and medicinal chemistry (Fitton & Ward, 1971).

Antibacterial Activity

- The antibacterial activity of 1,4-benzoxazine analogues, including derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetic acid, has been explored. These compounds were synthesized and screened against various bacterial strains, revealing significant antibacterial properties. This research indicates the potential of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid derivatives in developing new antibacterial agents (Kadian et al., 2012).

Catalysis and Polymerization

- The compound and its derivatives have found applications in catalysis and polymerization processes. For instance, their role in Suzuki–Miyaura cross-coupling reactions has been studied, demonstrating their effectiveness in increasing the diversity of appendages on 3,4-dihydro-3-oxo-2H-1,4-benzoxazines. This research opens avenues for the use of these compounds in materials science, particularly in the synthesis of polymers and other complex organic molecules (Yu et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPRMLOKNXQWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590862 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

CAS RN |

214848-62-1 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)